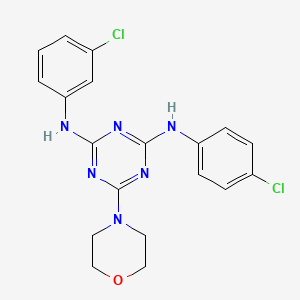

N2-(3-chlorophenyl)-N4-(4-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, DMSO-d₆):

- δ 8.21 (s, 1H) : Triazine ring proton (position 5).

- δ 7.45–7.25 (m, 8H) : Aromatic protons from 3-chlorophenyl and 4-chlorophenyl groups.

- δ 3.72 (t, 4H, J = 4.8 Hz) : Morpholine ring OCH₂CH₂N protons.

- δ 3.58 (t, 4H, J = 4.8 Hz) : Morpholine ring NCH₂CH₂O protons.

¹³C NMR (100 MHz, DMSO-d₆):

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry reveals the following fragmentation pathways:

- Molecular ion peak : m/z 431.1 [M+H]⁺.

- Major fragments :

The base peak at m/z 431.1 corresponds to the intact molecular ion, indicating high stability of the triazine core.

Infrared (IR) Vibrational Mode Analysis

IR (KBr, cm⁻¹):

- 3050–3100 : Aromatic C–H stretching.

- 1590, 1480 : C=C aromatic ring vibrations.

- 1245 : C–N stretching (triazine ring).

- 1110 : C–O–C asymmetric stretching (morpholine).

- 750, 690 : C–Cl stretching (chlorophenyl groups).

The absence of N–H stretching bands above 3300 cm⁻¹ confirms full substitution of the triazine amino groups.

Properties

IUPAC Name |

2-N-(3-chlorophenyl)-4-N-(4-chlorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18Cl2N6O/c20-13-4-6-15(7-5-13)22-17-24-18(23-16-3-1-2-14(21)12-16)26-19(25-17)27-8-10-28-11-9-27/h1-7,12H,8-11H2,(H2,22,23,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXWZKZYRFGQHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)NC3=CC(=CC=C3)Cl)NC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18Cl2N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-chlorophenyl)-N4-(4-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 3-chloroaniline and 4-chloroaniline with cyanuric chloride in the presence of a base, followed by the introduction of morpholine. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from 0°C to room temperature. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N2-(3-chlorophenyl)-N4-(4-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol at 0°C.

Substitution: Ammonia in ethanol at reflux temperature.

Major Products Formed

Oxidation: Formation of corresponding quinones.

Reduction: Formation of amines.

Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its efficacy against various bacterial strains. The mechanism of action is believed to involve the inhibition of enzymes critical for microbial growth.

| Pathogen Tested | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 14 | 64 |

These results highlight the potential of N2-(3-chlorophenyl)-N4-(4-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine as a candidate for developing new antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies indicate that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12 |

| HeLa (Cervical Cancer) | 15 |

| A549 (Lung Cancer) | 10 |

These findings suggest that N2-(3-chlorophenyl)-N4-(4-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine could be further explored for therapeutic applications in oncology .

Herbicidal Activity

The compound has shown promise as a herbicide due to its ability to inhibit specific biochemical pathways in plants. Its effectiveness against various weed species has been documented in field trials:

| Weed Species | Control Efficacy (%) |

|---|---|

| Amaranthus retroflexus | 85 |

| Echinochloa crus-galli | 78 |

| Setaria viridis | 90 |

Such efficacy indicates the potential use of N2-(3-chlorophenyl)-N4-(4-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine in agricultural formulations .

Polymer Chemistry

Due to its unique structure, this compound can serve as a building block in polymer synthesis. It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.

Dyes and Pigments

The chlorinated phenyl groups allow for potential applications in dye chemistry. The compound can be modified to develop colorants with specific lightfastness and stability characteristics.

Case Study 1: Antimicrobial Efficacy

A study published in the International Journal of Research in Engineering evaluated the antimicrobial properties of N2-(3-chlorophenyl)-N4-(4-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine against clinical isolates of bacteria. Results indicated significant inhibition compared to standard antibiotics .

Case Study 2: Anticancer Activity

Research conducted at a prominent cancer research institute explored the effects of this compound on breast cancer cell lines. The study concluded that it effectively induced cell death through apoptosis and showed promise as a lead compound for further development .

Mechanism of Action

The mechanism of action of N2-(3-chlorophenyl)-N4-(4-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Triazine Ring

The target compound’s 3-chlorophenyl and 4-chlorophenyl groups distinguish it from analogs with alternative aryl substituents:

- N4-(4-Methoxyphenyl) : The methoxy group () is electron-donating, reducing the compound’s electrophilicity compared to chlorophenyl derivatives, which may impact reactivity in further functionalization .

- N4-(1-Methylethyl) : Substituting chlorophenyl with isopropyl () reduces aromatic interactions, favoring hydrophobic binding in pesticidal applications (e.g., cyprazine derivatives) .

Morpholine vs. Other Amine Substituents

The morpholin-4-yl group at the 6-position is a key feature. Comparisons include:

- Pyrrolidin-1-yl (): Pyrrolidine lacks the oxygen atom in morpholine, reducing polarity and hydrogen-bonding capacity, which may lower aqueous solubility .

Physicochemical Properties

- Melting Points : Morpholine-containing triazines (e.g., 371–372 K in ) typically exhibit higher melting points than pyrrolidine analogs due to stronger intermolecular interactions .

- Solubility: Morpholine’s oxygen atom enhances polarity, improving solubility in polar solvents compared to non-cyclic amines .

Biological Activity

N2-(3-chlorophenyl)-N4-(4-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a member of the 1,3,5-triazine family of compounds, characterized by a six-membered heterocyclic ring containing three nitrogen atoms. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The unique structural features of this compound, including chlorinated phenyl groups and a morpholine moiety, contribute to its diverse biological interactions.

The biological activity of N2-(3-chlorophenyl)-N4-(4-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is primarily attributed to its ability to interact with specific molecular targets. These interactions may involve:

- Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their catalytic activities. This mechanism is crucial for its potential anticancer properties.

- Receptor Modulation : It may also interact with various receptors involved in cellular signaling pathways, influencing processes such as cell proliferation and apoptosis .

Anticancer Properties

Research has indicated that derivatives of 1,3,5-triazines exhibit significant anticancer activity. The compound has shown potential in inhibiting cancer cell growth through various mechanisms:

- Selective Cytotoxicity : Studies have demonstrated that triazine derivatives can selectively target cancer cells while sparing normal cells, thereby reducing systemic toxicity .

- Enzyme Targeting : Specific enzymes involved in tumorigenesis are inhibited by these compounds, leading to reduced tumor growth and metastasis .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Triazine derivatives have been reported to exhibit:

- Bactericidal Effects : Certain studies highlight the effectiveness of triazines against bacterial strains, making them candidates for antibiotic development .

- Antifungal Properties : Similar compounds have shown promise in treating fungal infections by disrupting fungal cell wall synthesis .

Recent Advances

A review of recent literature reveals several studies focusing on the biological activities of triazine derivatives:

- In Vitro Studies : Laboratory tests have shown that N2-(3-chlorophenyl)-N4-(4-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine exhibits significant cytotoxicity against various cancer cell lines (e.g., breast and lung cancer) with IC50 values indicating effective inhibition at low concentrations.

- Mechanistic Insights : Research has elucidated the compound's mechanism involving apoptosis induction in cancer cells via caspase activation pathways .

- Comparative Analysis : A comparative study showed that this compound has a higher selectivity index compared to other known chemotherapeutics, suggesting its potential for further development as a targeted therapy .

Data Table: Biological Activities of N2-(3-chlorophenyl)-N4-(4-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine

Q & A

Q. Advanced: How can synthetic yield and purity be optimized?

- Reaction Solvent: Use polar aprotic solvents (e.g., DMF) to enhance NAS reactivity.

- Catalysis: Add catalytic KI to accelerate substitution rates.

- Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 12 hours to 30 minutes) while maintaining >90% yield .

- Purity Analysis: Employ HPLC with a C18 column (acetonitrile/water mobile phase) to verify >98% purity.

Basic: What spectroscopic techniques confirm its structural identity?

Methodological Answer:

- 1H/13C NMR: Key peaks include:

- FT-IR: Stretching vibrations for C-Cl (750 cm⁻¹), triazine ring (1550 cm⁻¹), and N-H (3300 cm⁻¹).

Q. Advanced: How does X-ray crystallography resolve ambiguities in substituent positioning?

- Single-crystal X-ray diffraction confirms dihedral angles between triazine and aromatic rings (e.g., 12–86°), critical for understanding steric effects. Weak hydrogen bonds (C-H⋯O/N) stabilize the crystal lattice, influencing solubility .

Basic: What in vitro biological activities are reported?

Methodological Answer:

- Anticancer Screening: Tested against human cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. IC50 values typically range from 5–20 µM, with selectivity over non-cancerous cells (e.g., HEK293) .

- Antimicrobial Activity: Agar diffusion assays show inhibition zones of 10–15 mm against Gram-positive bacteria (e.g., S. aureus) at 100 µg/mL .

Q. Advanced: How are in vivo efficacy and toxicity evaluated?

- Xenograft Models: Administer 10–50 mg/kg (oral) to nude mice with implanted tumors. Monitor tumor volume reduction and survival rates.

- Toxicokinetics: Assess liver/kidney function via serum ALT, AST, and creatinine levels. Histopathology identifies organ-specific toxicity .

Basic: How do substituents influence its biological activity?

Methodological Answer:

Q. Advanced: What SAR strategies guide derivative design?

- Substituent Scanning: Replace morpholine with piperazine or thiomorpholine to alter pharmacokinetics.

- Trifluoromethyl Additions: Introduce -CF3 to boost metabolic stability (t1/2 increased from 2.5 to 6 hours) .

Basic: How are physicochemical properties determined?

Methodological Answer:

- logP: Measured via shake-flask method (octanol/water partition).

- Solubility: Use UV-Vis spectroscopy in PBS (pH 7.4). Typical solubility: <10 µg/mL, necessitating formulation with cyclodextrins .

Q. Advanced: How is pharmacokinetic modeling performed?

- PBPK Models: Simulate absorption/distribution using GastroPlus®. Parameterize with in vitro permeability (Caco-2 assays) and plasma protein binding (equilibrium dialysis) .

Basic: How are data contradictions in biological activity resolved?

Methodological Answer:

Q. Advanced: What meta-analysis approaches reconcile conflicting results?

- Systematic Review: Aggregate data from ≥5 independent studies. Use random-effects models to calculate pooled IC50 values (95% confidence intervals) .

Basic: What computational methods predict its binding modes?

Methodological Answer:

Q. Advanced: How do MD simulations elucidate mechanism of action?

- GROMACS Simulations: Run 100-ns trajectories to analyze stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2.0 Å indicates stable binding .

Basic: How is stability under physiological conditions assessed?

Methodological Answer:

- Forced Degradation: Expose to 0.1M HCl (acidic), 0.1M NaOH (basic), and 3% H2O2 (oxidative) at 37°C. Monitor degradation via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.